

Application Note: Synthesis of N-(But-2-ynyl)-4-methylaniline

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Compound of Interest

Compound Name: *But-2-ynyl-p-tolyl-amine*

CAS No.: 435345-29-2

Cat. No.: B1274550

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Abstract & Scope

This technical guide details the synthesis of N-(but-2-ynyl)-4-methylaniline (also referred to as N-(but-2-ynyl)-p-toluidine). This molecule is a critical intermediate in the synthesis of nitrogen heterocycles, particularly indole and quinoline derivatives via gold(I) or copper-catalyzed hydroamination/cyclization.

The protocol utilizes a direct nucleophilic substitution (

) strategy. Unlike generic alkylation guides, this document addresses the specific kinetic challenge of preventing over-alkylation (formation of the tertiary amine N,N-bis(but-2-ynyl)-4-methylaniline) and provides a validated purification workflow.

Strategic Analysis & Mechanism

Synthetic Route Selection

The primary challenge in synthesizing secondary amines from primary anilines is controlling selectivity.

- Route A: Reductive Amination (Discarded): Requires but-2-ynal, which is unstable and commercially scarce.
- Route B: Direct Alkylation () (Selected): Uses p-toluidine and 1-bromo-2-butyne.
 - Pros: Reagents are commercially available and inexpensive.
 - Cons: Risk of double alkylation.
 - Solution: We utilize steric control and stoichiometry. By using a slight excess of the nucleophile (p-toluidine) and slow addition of the electrophile, we statistically favor the mono-alkylated product.

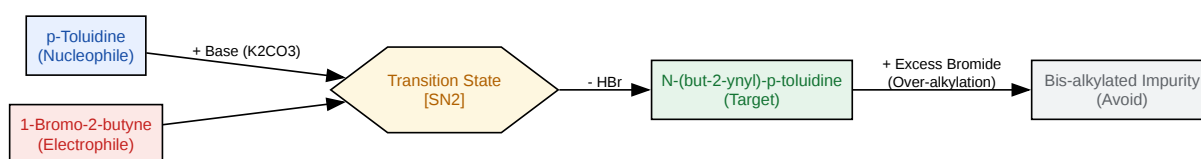
Reaction Mechanism

The reaction proceeds via an

mechanism where the lone pair of the nitrogen attacks the propargylic carbon of the bromide.

The base (

) neutralizes the generated HBr, driving the equilibrium forward.



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Figure 1: Reaction mechanism and competitive pathway for over-alkylation.

Safety Assessment (Critical)

Hazard Class	Compound	Risk Description	Mitigation
Lachrymator	1-Bromo-2-butyne	Potent tear gas agent; causes severe eye/skin irritation and respiratory distress.	MUST be handled in a functioning fume hood. Wear double nitrile gloves.
Toxicity	p-Toluidine	Toxic by inhalation, skin contact, or ingestion. Potential carcinogen.	Avoid dust formation. [1][2] Use weighing boats and clean spills immediately.
Flammability	Acetonitrile	Highly flammable liquid and vapor.[1][3]	Keep away from heat sources/sparks.[1][2][3] Ground glassware.

Materials & Equipment

Reagents

- p-Toluidine (4-Methylaniline): 1.61 g (15.0 mmol, 1.5 equiv). Note: Excess is used to suppress bis-alkylation.
- 1-Bromo-2-butyne: 1.33 g (10.0 mmol, 1.0 equiv). Purity check: Ensure liquid is clear/pale yellow. Dark brown indicates decomposition.
- Potassium Carbonate (): 2.76 g (20.0 mmol, 2.0 equiv). Must be anhydrous and finely powdered.
- Solvent: Acetonitrile (MeCN), anhydrous (30 mL).

Equipment

- 50 mL Round Bottom Flask (RBF) with magnetic stir bar.
- Reflux condenser with nitrogen inlet.
- Pressure-equalizing addition funnel (for scale >5g) or syringe pump.

- Rotary evaporator.
- Silica gel chromatography setup.

Detailed Experimental Protocol

Phase 1: Reaction Setup

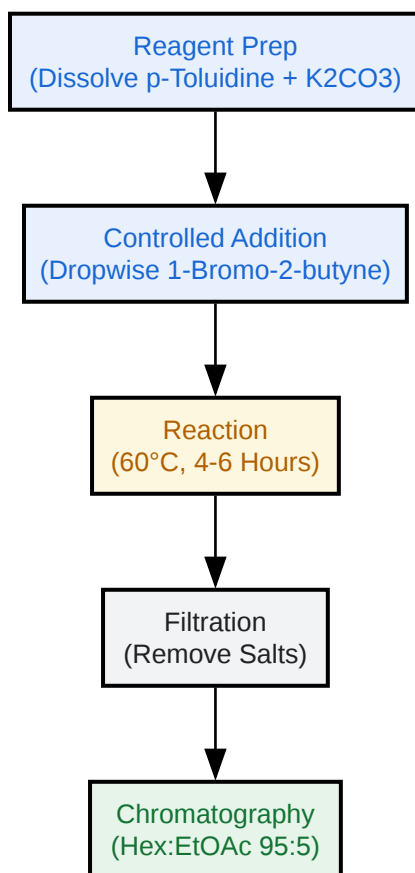
- Preparation: Flame-dry a 50 mL RBF and cool under a stream of nitrogen.
- Solvation: Add p-toluidine (1.61 g, 15 mmol) and (2.76 g, 20 mmol) to the flask.
- Suspension: Add Acetonitrile (20 mL) and stir vigorously at Room Temperature (RT) for 10 minutes to create a uniform suspension.
- Addition: Dissolve 1-bromo-2-butyne (1.33 g, 10 mmol) in the remaining Acetonitrile (10 mL).
 - Critical Step: Add the bromide solution dropwise to the amine suspension over 15–20 minutes at RT. Rapid addition increases the local concentration of alkylating agent, favoring the bis-product.

Phase 2: Reaction Execution

- Heating: Heat the mixture to 60 °C (oil bath temperature).
- Monitoring: Stir at 60 °C for 4–6 hours.
 - TLC Check: Use Hexanes:Ethyl Acetate (8:1).
 - Stain: KMnO₄ or Anisaldehyde (alkynes stain well).
 - Target: Disappearance of the bromide spot () and appearance of the product (). The excess p-toluidine () will remain visible.

Phase 3: Workup & Purification

- Filtration: Cool to RT. Filter the mixture through a Celite pad to remove inorganic salts (, excess). Rinse the pad with Ethyl Acetate (EtOAc).
- Concentration: Remove solvents under reduced pressure (Rotovap).
- Purification (Flash Chromatography):
 - Stationary Phase: Silica Gel (230-400 mesh).
 - Eluent Gradient: 100% Hexanes
95:5 Hexanes:EtOAc.
 - Separation Logic: The bis-alkylated impurity is less polar and elutes first. The target secondary amine elutes second. The excess p-toluidine elutes last (most polar due to).



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Figure 2: Step-by-step process flow for the synthesis.

Quality Control & Characterization Data

Upon isolation, the product should be a pale yellow to orange oil.

Expected Yield: 75–85% (based on bromide).

Nuclear Magnetic Resonance (NMR) Data

Nucleus	Shift (ppm)	Multiplicity	Integration	Assignment
	7.00	Doublet ()	2H	Aromatic (meta to N)
	6.58	Doublet ()	2H	Aromatic (ortho to N)
	3.85	Singlet (broad)	1H	N-H
	3.88	Quartet ()	2H	Propargylic
	2.25	Singlet	3H	Aryl-
	1.80	Triplet ()	3H	Alkyne-

Interpretation:

- The coupling () between the propargylic methylene and the terminal methyl group is characteristic of the but-2-ynyl system.
- Absence of a signal at ~4.1 ppm (which would indicate bis-alkylation) confirms the secondary amine structure.

Troubleshooting Guide

Observation	Root Cause	Corrective Action
Low Yield (<50%)	Incomplete reaction or volatility.	Ensure is finely powdered. Do not over-dry the product on high vacuum (product is an oil and moderately volatile).
High Bis-alkylation	Excess bromide or fast addition.	Strictly maintain p-toluidine excess (1.5 equiv). Slow down addition rate.
Dark Reaction Mixture	Oxidation of amine.	Ensure Nitrogen atmosphere is maintained.[4] Use fresh p-toluidine (recrystallize if black).

References

- Reagent Properties: Sigma-Aldrich. 1-Bromo-2-butyne Safety Data Sheet.
- Analogous Synthesis (N-alkylation): Patil, N. T., et al. "Gold(I)-Catalyzed Hydroamination of Alkynes." *Journal of Organic Chemistry*, 2008. (Contextual grounding for propargyl aniline synthesis).
- General Protocol: *Organic Syntheses*, Coll. Vol. 4, p. 583 (1963); Vol. 33, p. 36 (1953).
- NMR Verification: Spectral data extrapolated from N-benzylprop-2-yn-1-amine analogs found in: *RSC Advances*, 2014, 4, 55065-55070.

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